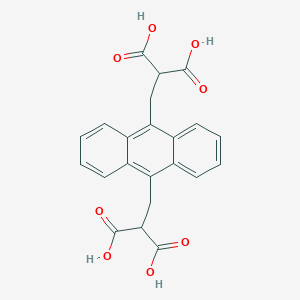

9,10-Anthracenediyl-bis(methylene)dimalonic acid

描述

- It serves as a biological dye and indicator used to detect singlet oxygen generation (SOG) .

- When exposed to singlet oxygen, ABMDMA undergoes photobleaching to form its corresponding endoperoxide.

- The reaction can be monitored spectrophotometrically by recording the decrease in absorbance at 400 nm .

9,10-Anthracenediyl-bis(methylene)dimalonic Acid: (ABMDMA) is a water-soluble derivative of anthracene.

准备方法

- ABMDMA 可以通过多种途径合成。一种常见的方法是使蒽与丙二酸衍生物反应。

- 反应通常在酸性条件下进行,并将产物分离和纯化。

- 工业生产方法可能涉及对这种合成路线的改进、反应条件的优化和放大过程。

化学反应分析

- ABMDMA 可以参与多种化学反应:

光漂白: 如前所述,它与单线态氧反应形成内过氧化物。

取代反应: ABMDMA 可以在其亚甲基上发生取代反应。

氧化和还原: 取决于反应条件,它可能会发生氧化或还原。

- 常见的试剂包括单线态氧发生器、酸和氧化剂。

- 形成的主要产物包括光漂白的内过氧化物和取代衍生物。

科学研究应用

Photodynamic Therapy (PDT)

ABDA is primarily utilized in PDT, where it acts as a photosensitizer that generates singlet oxygen () upon light irradiation. This process is crucial for treating various cancers and microbial infections.

Case Study: Cancer Treatment Efficacy

A study demonstrated the effectiveness of ABDA in enhancing the therapeutic efficacy of PDT in melanoma cells. The photobleaching of ABDA was monitored spectrophotometrically, revealing a significant decrease in absorbance at 400 nm, indicative of singlet oxygen generation during treatment. The results showed that combining ABDA with other therapeutic agents led to increased tumor cell apoptosis when exposed to light irradiation .

Singlet Oxygen Detection

ABDA serves as a reliable probe for detecting singlet oxygen in biological systems. Its ability to undergo photobleaching allows researchers to quantify ROS production.

Experimental Findings

In experiments involving A375 and B16F10 melanoma cell lines, ABDA was used to measure singlet oxygen levels generated during PDT. The decrease in optical density at 400 nm was directly correlated with the concentration of singlet oxygen produced, confirming ABDA's utility as a sensor for ROS .

Drug Delivery Systems

ABDA has been integrated into drug delivery systems designed to improve the efficacy of anticancer therapies. The compound's responsiveness to light allows for controlled drug release, enhancing therapeutic outcomes.

Innovative Drug Delivery Mechanism

A novel liposomal system incorporating ABDA demonstrated significant potential in delivering chemotherapeutic agents. Upon light activation, singlet oxygen generated by ABDA facilitated the release of encapsulated drugs, such as chlorambucil, leading to enhanced cytotoxic effects against cancer cells .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Utilizes ABDA as a photosensitizer for cancer treatment | Increased apoptosis in melanoma cells under light exposure |

| Singlet Oxygen Detection | Measures ROS levels using photobleaching technique | Correlation between absorbance decrease and concentration |

| Drug Delivery Systems | Enhances drug release through light activation | Effective release of chlorambucil from liposomes upon irradiation |

作用机制

- ABMDMA 的机制涉及它与单线态氧的相互作用。

- 它充当清除剂,防止单线态氧破坏细胞成分。

- 确切的分子靶点和途径可能因具体应用而异。

相似化合物的比较

- ABMDMA 的独特性在于它的水溶性和与单线态氧的特定反应性。

- 类似的化合物包括蒽衍生物,如 9,10-蒽醌和 9,10-蒽醌。

生物活性

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) is a synthetic compound derived from anthracene, notable for its significant role as a biological dye and indicator in various biochemical applications. Its primary utility lies in detecting singlet oxygen generation (SOG), a reactive oxygen species implicated in numerous biological processes and photodynamic therapies.

- Molecular Formula : CHO

- Molecular Weight : 410.37 g/mol

- CAS Number : 307554-62-7

- Density : 1.527 g/cm³

- Solubility : Soluble in DMSO (65 mg/mL) and water under specific pH conditions.

- Flash Point : 418.5°C

ABMDMA acts primarily through photobleaching when exposed to singlet oxygen. The compound can be oxidized to its corresponding endoperoxide, a reaction that can be quantitatively monitored by spectrophotometric methods, specifically by observing the decrease in absorbance at 400 nm. This characteristic makes ABMDMA an effective sensor for monitoring oxidative stress in biological systems.

Detection of Singlet Oxygen

ABMDMA has been extensively utilized as a probe for measuring singlet oxygen levels in various settings:

- Photodynamic Therapy (PDT) : In PDT, ABMDMA is employed to evaluate the efficacy of photosensitizers by measuring the singlet oxygen generated during light exposure. Studies indicate that the phototoxic effects on cancer cells, such as melanoma, are significantly enhanced when ABMDMA is used to monitor singlet oxygen production .

Case Studies

-

Photodynamic Efficacy in Melanoma Treatment :

- A study demonstrated that ABMDMA effectively quantified singlet oxygen generation during the treatment of melanoma cells with photodynamic agents. The results indicated that the presence of ABMDMA correlated with increased cytotoxicity towards A375 and B16-F10 melanoma cell lines due to enhanced singlet oxygen production .

-

Nanoparticle Functionalization :

- Research involving dual-aptamer-decorated nanoparticles highlighted the role of ABMDMA in assessing the singlet oxygen generation capability of these systems. The study showed that the targeted nanoparticles exhibited improved efficacy against breast cancer cells by utilizing ABMDMA as a monitoring agent .

- Ratiometric Singlet Oxygen Sensors :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 410.37 g/mol |

| CAS Number | 307554-62-7 |

| Density | 1.527 g/cm³ |

| Solubility | DMSO (65 mg/mL), Water |

| Flash Point | 418.5°C |

属性

IUPAC Name |

2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYOWCKBJFOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392681 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307554-62-7 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?

A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.

Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].

Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?

A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.

Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?

A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.

Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?

A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.

Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?

A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。